Desacetylcinobufagin
Übersicht
Beschreibung
Desacetylcinobufagin, auch bekannt als Deacetylcinobufagin, ist eine natürliche Verbindung, die aus der Hautsekretion von Kröten, insbesondere der Gattung Bufo, gewonnen wird. Es ist ein Bufadienolid, eine Art Steroid, das eine signifikante biologische Aktivität gezeigt hat. This compound ist bekannt für seine potenziellen therapeutischen Anwendungen, insbesondere in der Krebsforschung .
Wissenschaftliche Forschungsanwendungen
Desacetylcinobufagin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Sonde bei der Untersuchung von Sulfatierungsreaktionen und Enzymkinetik verwendet.
Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch die Hemmung des Natrium-Kalium-ATPase-Enzyms. Diese Hemmung führt zu einem Anstieg der intrazellulären Calciumspiegel, was Apoptose in Krebszellen auslösen kann. Die Verbindung interagiert auch mit verschiedenen molekularen Zielstrukturen und Signalwegen, darunter der mitochondriale Signalweg und der Todesrezeptorweg .
Wirkmechanismus
Target of Action
Desacetylcinobufagin is a derivative of cinobufagin, a natural active ingredient isolated from the traditional Chinese medicine Venenum Bufonis . The primary targets of this compound are cancer cells, particularly those with EGFR amplification and PTEN deficiency . These targets play a crucial role in the proliferation and survival of cancer cells .
Mode of Action
This compound interacts with its targets by inhibiting the proliferation of cancer cells . It blocks EGFR phosphorylation and its downstream signaling, which induces apoptosis and cytotoxicity in cancer cells with EGFR amplification . This compound can also trigger DNA damage and activate the mitochondrial pathway and the death receptor pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It can induce tumor cell apoptosis and cycle arrest, inhibit tumor cell proliferation, migration, invasion, and autophagy, reduce angiogenesis, and reverse tumor cell multidrug resistance . These effects are achieved through triggering DNA damage and activating the mitochondrial pathway and the death receptor pathway .
Pharmacokinetics
This compound is a metabolite of cinobufagin . According to a pharmacokinetic study, cinobufagin was absorbed quickly and the main metabolite was this compound . The pharmacokinetic characteristics of all major ingredients in cinobufacini capsules and injection were of wide variation . This could be used to explain differences in the efficacy of the cinobufacini capsule and injection and infer the pharmacodynamic ingredients of various cinobufacini preparations .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis and cycle arrest in tumor cells, inhibition of tumor cell proliferation, migration, invasion, and autophagy, reduction of angiogenesis, and reversal of tumor cell multidrug resistance . In vivo, this compound blocked EGFR signaling, inhibited cell proliferation, and elicited apoptosis, thereby suppressing tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the deacetylation of cinobufagin might contribute to its low anti-cancer efficacy in vivo . Moreover, the pharmacokinetic characteristics of all major ingredients in cinobufacini capsules and injection were of wide variation, which could be used to explain differences in the efficacy of the cinobufacini capsule and injection .
Safety and Hazards
Desacetylcinobufagin is for research use only and not for medicinal, household, or other use . In case of exposure, appropriate safety measures should be taken, including moving to fresh air if inhaled, washing off with soap and water if skin contact occurs, rinsing with pure water for at least 15 minutes if eye contact occurs, and seeking medical attention if ingested .
Zukünftige Richtungen
Cinobufagin, a compound similar to Desacetylcinobufagin, has shown potential as a therapeutic agent for treating malignant glioma and other human cancers expressing EGFR . Future research could focus on this compound and modify it to enhance its anti-cancer efficiency and selectivity in vitro and in vivo, and to avoid side effects .
Biochemische Analyse
Biochemical Properties
Desacetylcinobufagin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to induce tumor cell apoptosis and cycle arrest, inhibit tumor cell proliferation, migration, invasion, and autophagy, reduce angiogenesis, and reverse tumor cell multidrug resistance . These interactions are primarily triggered through DNA damage and activation of the mitochondrial pathway and the death receptor pathway .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to block EGFR phosphorylation and its downstream signaling, inducing apoptosis and cytotoxicity in EGFR amplified cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks EGFR signaling, inhibits cell proliferation, and elicits apoptosis, thereby suppressing tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that Cinobufagin, from which this compound is derived, is absorbed quickly . The main metabolite was found to be this compound , indicating its stability and potential long-term effects on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information on the specific metabolic pathways involving this compound is currently limited.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Desacetylcinobufagin kann durch mikrobielle Transformation synthetisiert werden. Eine Methode beinhaltet die Verwendung des Pilzes Fusarium avenaceum AS 3.4594, der Cinobufagin unter bestimmten Bedingungen in this compound umwandeln kann . Die Reaktionsbedingungen umfassen typischerweise die Aufrechterhaltung der Kultur bei einer bestimmten Temperatur und einem bestimmten pH-Wert für eine festgelegte Dauer, um eine optimale Ausbeute zu erzielen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound basiert hauptsächlich auf der Extraktion aus natürlichen Quellen, wie z. B. der Hautsekretion von Kröten. Der Extraktionsprozess umfasst mehrere Schritte, darunter die Lösungsmittelextraktion, die Reinigung und die Kristallisation, um die Verbindung in ihrer reinen Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Desacetylcinobufagin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Umgebung.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogene in Gegenwart eines Katalysators.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cinobufagin: Ein Vorläufer von Desacetylcinobufagin, der ebenfalls aus der Hautsekretion von Kröten gewonnen wird.
Bufalin: Ein weiteres Bufadienolid mit ähnlicher biologischer Aktivität.
Resibufogenin: Eine verwandte Verbindung mit ähnlichem therapeutischem Potenzial.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner spezifischen strukturellen Merkmale und seiner starken biologischen Aktivität. Es hat eine höhere Selektivität und Potenz bei der Induktion von Apoptose in Krebszellen gezeigt im Vergleich zu seinen Analoga .
Eigenschaften
IUPAC Name |
5-(5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-22-9-7-15(25)11-14(22)4-5-17-16(22)8-10-23(2)19(13-3-6-18(26)28-12-13)20(27)21-24(17,23)29-21/h3,6,12,14-17,19-21,25,27H,4-5,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZHDDUFQVXHIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50960660 | |
Record name | 3,16-Dihydroxy-14,15-epoxybufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50960660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4026-95-3 | |
Record name | Deacetylcinobufagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234203 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,16-Dihydroxy-14,15-epoxybufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50960660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Desacetylcinobufagin?
A1: this compound is a naturally occurring bufadienolide, often found as a metabolite of cinobufagin, a major component of ChanSu, a traditional Chinese medicine derived from the skin of the toad Bufo bufo gargarizans Cantor. [, , , , ]
Q2: What is the primary metabolic pathway of cinobufagin involving this compound?
A2: this compound is a major metabolite of cinobufagin in rats, formed primarily through deacetylation at the C-16 position. [, ]
Q3: Besides deacetylation, what other metabolic transformations does cinobufagin undergo?
A3: Cinobufagin undergoes various metabolic transformations, with hydroxylation being the most common. Preferred hydroxylation sites are C-1β, C-5, and C-12β, leading to the formation of metabolites like 12β-hydroxyl cinobufagin and 5β-hydroxyl cinobufagin. [, , ]
Q4: Are there specific microorganisms capable of metabolizing cinobufagin to produce this compound?
A4: Yes, the fungus Fusarium avenaceum AS 3.4594 has been shown to transform this compound into various metabolites, including 3-keton-desacetylcinobufagin and 3-epi-desacetylcinobufagin. []
Q5: Is there evidence of this compound formation in other species besides rats?
A5: While this compound is found in rat serum after cinobufagin administration, only the unchanged parent compound has been detected in dog and cat plasma, suggesting species-specific metabolism. []
Q6: How does the bioactivity of this compound compare to that of cinobufagin?
A7: this compound generally exhibits weaker inhibitory activity on guinea pig heart Na+/K+-ATPase compared to its parent compound, cinobufagin. [] Similarly, some metabolites, including this compound, showed reduced cytotoxicity against human cancer cell lines compared to cinobufagin. []
Q7: Does this compound exhibit any cytotoxic activity?
A8: While generally less potent than cinobufagin, some studies suggest that this compound may retain some cytotoxic activity against specific cancer cell lines. []
Q8: Are there any known microbial transformations of this compound?
A9: Yes, the fungus Alternaria alternata can specifically hydroxylate this compound at the 12β-position, leading to the formation of 12β-hydroxyl this compound. [, ]
Q9: What is the significance of 12β-hydroxylation of bufadienolides?
A10: The 12β-hydroxylated bufadienolides are challenging to synthesize chemically but can be produced through microbial transformation, making this process valuable for obtaining these compounds. [, ]
Q10: Has this compound been found in other toad species?
A11: Yes, this compound has been identified in the skin extracts of the Korean toad (Bufo bufo gargarizans CANTOR), along with other bufogenin conjugates. []
Q11: What analytical techniques are commonly used to identify and quantify this compound?
A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique for identifying and quantifying this compound and other bufadienolides in various matrices. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.